molecular formula C13H20BNO4 B582229 4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid CAS No. 1256355-11-9

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid

Cat. No.: B582229
CAS No.: 1256355-11-9
M. Wt: 265.116
InChI Key: DBCMLDOLGISAAM-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with tert-butoxycarbonylamino and dimethyl groups

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is unique due to the combination of the tert-butoxycarbonylamino group and the dimethyl groups on the phenyl ring. This combination provides both steric hindrance and protection, making the compound particularly useful in selective reactions and complex synthetic pathways .

Biological Activity

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications. This compound exhibits unique properties due to the presence of the boron atom, which allows for interactions with various biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C13H20BNO4
  • Molecular Weight : 253.12 g/mol
  • CAS Number : 53216485

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is primarily facilitated by the electrophilic nature of boron, allowing for the formation of stable complexes with hydroxyl-containing compounds. The biological implications of these interactions include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by forming complexes that prevent substrate binding.
  • Signal Transduction Modulation : Boronic acids can influence signaling pathways by interacting with proteins involved in cellular communication.

Biological Applications

  • Anticancer Activity : Research indicates that boronic acids can serve as inhibitors of proteasomes and other cancer-related enzymes, potentially leading to apoptosis in cancer cells.
  • Diabetes Management : Some studies suggest that derivatives of boronic acids may enhance insulin signaling pathways, providing a therapeutic avenue for diabetes treatment.
  • Antiviral Properties : The compound's structure allows it to be explored as a potential inhibitor of viral proteases, which are critical for viral replication.

Case Studies

  • HIV Protease Inhibition : A study demonstrated that a related boronic acid scaffold improved oxidative stability and maintained potency against HIV protease, suggesting that similar modifications could enhance the efficacy of this compound in antiviral applications .
  • Protein Kinase Inhibition : Another investigation highlighted the use of boronic acids in developing selective inhibitors for protein kinases involved in cancer progression. The structural modifications in compounds like this compound could lead to enhanced selectivity and potency .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor; antiviral activity
Benzoxaborolone derivativesImproved oxidative stability; HIV protease inhibition
2-Carboxyphenylboronic acidCatalytic activity; biomass conversion

Properties

IUPAC Name

[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMLDOLGISAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681715
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-11-9
Record name Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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